Product packaging for (S)-[1,1'-Binaphthalene]-2,2'-diamine(Cat. No.:)

(S)-[1,1'-Binaphthalene]-2,2'-diamine

Cat. No.: B8092023
M. Wt: 318.4 g/mol
InChI Key: RJVLFMFMZPTXTD-UHFFFAOYSA-N
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Description

Significance of Axially Chiral Biaryls in Asymmetric Synthesis

Axially chiral biaryls represent a critically important class of compounds in the field of asymmetric synthesis. nih.gov Their unique three-dimensional structure, arising from restricted rotation around a single bond, provides a powerful platform for inducing chirality in chemical reactions. wikipedia.org This structural feature is the cornerstone of numerous privileged chiral ligands, which have proven indispensable in a wide array of metal-catalyzed and organocatalytic reactions. wikipedia.org

The utility of axially chiral biaryls extends to many cornerstone reactions in organic synthesis. For instance, ligands such as BINAP have been instrumental in asymmetric hydrogenations, epoxidations, and carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling. wikipedia.orgacs.org The ability of these ligands to create a well-defined and predictable chiral pocket around a metal center allows for high levels of enantioselectivity in the formation of the desired product. The synthesis of these important biaryl compounds can be achieved through various methods, including classic coupling reactions like the Ullmann coupling and more modern transition metal-catalyzed C-H functionalization approaches. wikipedia.orgrsc.org The development of efficient routes to enantiomerically pure axially chiral biaryls continues to be an active area of research, underscoring their sustained importance in both academic and industrial settings. nih.gov

Overview of (S)-[1,1'-Binaphthalene]-2,2'-diamine as a Privileged Chiral Scaffold

This compound stands out as a "privileged" chiral scaffold due to its proven success in a diverse range of applications, serving as a foundational building block for a multitude of effective chiral ligands and catalysts. chemimpex.com The presence of the two primary amine functionalities provides convenient handles for derivatization, allowing for the facile synthesis of a wide variety of Schiff bases, amides, and other derivatives. nih.gov This tunability enables the fine-tuning of steric and electronic properties to optimize performance in specific catalytic systems.

The applications of (S)-BINAM are extensive. Its derivatives have been successfully employed as ligands in asymmetric catalysis, facilitating reactions with high efficiency and enantioselectivity. chemimpex.com For example, diammonium salts derived from (S)-BINAM have shown excellent catalytic activity in enantioselective Diels-Alder reactions. nih.gov Beyond catalysis, the unique structural and photophysical properties of (S)-BINAM and its derivatives make them valuable in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other organic electronic devices. chemimpex.com The compound also serves as a chiral resolving agent and has been utilized in the study of chiral recognition phenomena. rsc.org

PropertyValue
Synonyms (S)-(-)-1,1'-Bi(2-naphthylamine), (S)-(-)-2,2'-Diamino-1,1'-binaphthalene, (S)-(-)-DABN
CAS Number 18531-95-8
Molecular Formula C₂₀H₁₆N₂
Molecular Weight 284.36 g/mol
Appearance White solid
Melting Point 240-246 °C
Optical Rotation [α]D²⁵ = -156 ± 0.5° (c=1.0 in pyridine)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H18N2S B8092023 (S)-[1,1'-Binaphthalene]-2,2'-diamine

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-aminonaphthalen-1-yl)naphthalen-2-amine;sulfane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2.H2S/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22;/h1-12H,21-22H2;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJVLFMFMZPTXTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)N)N.S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for S 1,1 Binaphthalene 2,2 Diamine and Its Analogs

Classical Resolution Techniques for Atropisomeric Biaryls

Classical resolution remains a cornerstone for obtaining enantiopure atropisomeric biaryls like BINAM. rsc.org These methods involve the separation of a racemic mixture into its constituent enantiomers, often by converting them into diastereomers with distinct physical properties.

Kinetic resolution is a powerful technique that relies on the differential reaction rates of enantiomers with a chiral catalyst or reagent. This results in one enantiomer reacting faster, leaving the other enantiomer unreacted and enantioenriched. Several effective kinetic resolution strategies for BINAM and its derivatives have been reported.

One notable method involves a chiral calcium phosphate-catalyzed acylation reaction. rsc.orgrsc.org Racemic BINAM derivatives are treated with an acylating agent, such as isobutyric anhydride, in the presence of a chiral calcium phosphate (B84403) catalyst. This leads to the selective mono-acylation of one enantiomer, allowing for the separation of the acylated product from the unreacted, enantioenriched BINAM. rsc.orgrsc.org This method has demonstrated high efficiency, with selectivity factors (s) up to 128. rsc.org The acylated product can subsequently be hydrolyzed under acidic conditions to recover the BINAM enantiomer. rsc.org

Another approach utilizes a copper-catalyzed dehydrogenative Si-N coupling. nih.gov In this non-enzymatic kinetic resolution, monoprotected BINAM derivatives react with prochiral dihydrosilanes in the presence of a copper catalyst and a chiral ligand, such as (R,R)-Ph-BPE. This process achieves both atroposelective and diastereoselective N-silylation, enabling the resolution of various BINAM derivatives with good to synthetically useful selectivity factors. nih.gov

Brønsted acid catalysis has also been employed for the highly enantioselective kinetic resolution of BINAM derivatives. thieme-connect.com A chiral phosphoric acid catalyst, in conjunction with a Hantzsch ester as a hydrogen transfer reagent, promotes a cascade reaction between racemic BINAM derivatives and aromatic aldehydes. This process yields one enantiomer of the BINAM derivative in high enantiomeric excess, with selectivity factors reaching up to 844. thieme-connect.com

Table 1: Comparison of Kinetic Resolution Strategies for BINAM Derivatives

Catalytic System Reagent(s) Selectivity Factor (s) Key Features Reference
Chiral Calcium Phosphate Isobutyric anhydride Up to 128 Simple acylation method; applicable to 6,6'-substituted derivatives. rsc.org, rsc.org
Copper-H / (R,R)-Ph-BPE Prochiral dihydrosilanes Good to synthetically useful First kinetic resolution of an aniline (B41778) derivative by silylation. nih.gov
Chiral Phosphoric Acid Aromatic aldehydes, Hantzsch ester Up to 844 Imine formation-transfer hydrogenation cascade; high selectivity. thieme-connect.com

The resolution of racemates through the formation of diastereomeric salts is a classical and widely used technique. libretexts.org This method involves reacting a racemic mixture, such as BINAM, with an enantiomerically pure chiral resolving agent. For a racemic base like BINAM, a chiral acid (e.g., (+)-tartaric acid) is used to form a pair of diastereomeric salts. libretexts.org

These diastereomeric salts possess different physical properties, including solubility. libretexts.orgunchainedlabs.com This difference allows for their separation by fractional crystallization. libretexts.org Once separated, the desired enantiomer of the amine can be recovered by treating the diastereomeric salt with a base to neutralize the acid. libretexts.org The success of this method hinges on finding a suitable chiral resolving agent and crystallization solvent system that provides a significant difference in the solubility of the two diastereomeric salts, enabling efficient separation. unchainedlabs.comrsc.org

Asymmetric Catalytic Synthesis of BINAM Frameworks

Direct asymmetric synthesis offers a more atom-economical approach to obtaining enantiopure BINAM by constructing the chiral biaryl framework with inherent stereocontrol. rsc.org Asymmetric cross-coupling reactions have emerged as powerful tools for this purpose.

Asymmetric cross-coupling reactions involve the formation of the C-C bond that creates the stereogenic axis, guided by a chiral catalyst. Both nickel and palladium-based catalytic systems have been successfully employed in the synthesis of atropisomeric biaryls.

Nickel-catalyzed reactions have shown great promise in the asymmetric synthesis of biaryl atropisomers. nih.gov Enantioconvergent coupling methods, in particular, offer an elegant solution by converting a racemic starting material into a single enantiomer of the product. For instance, chiral nickel catalysts can be used to couple alkylzinc reagents with racemic α-phthalimido alkyl chlorides or N-hydroxyphthalimide (NHP) esters of protected α-amino acids. nih.gov These methods are versatile and tolerate a wide array of functional groups, proceeding under mild conditions. nih.gov

Recent advancements have also demonstrated the use of nickel-catalyzed enantioselective electrochemical reductive coupling of 2-naphthols to construct axially chiral BINOL derivatives, a class of compounds structurally related to BINAM. nih.gov This highlights the potential of nickel catalysis in the broader context of atropisomeric biaryl synthesis.

Palladium catalysis is a mainstay in cross-coupling chemistry and has been adapted for the asymmetric synthesis of biaryls. The Suzuki-Miyaura coupling, for example, can be rendered enantioselective by using a chiral palladium catalyst. These reactions enable the coupling of aryl halides or triflates with various arylboron compounds to construct the biaryl axis with high enantioselectivity. researchgate.net

Furthermore, palladium catalysts, often in conjunction with chiral ligands like BINAP, are effective in asymmetric amination reactions. nih.govcapes.gov.br For example, the palladium/(S)-BINAP system has been used for the enantioselective allylic amination of acyclic allylic carbonates, demonstrating high enantiomeric excesses. nih.gov While not a direct synthesis of the BINAM core via cross-coupling, these methods showcase the utility of palladium-chiral ligand systems in creating C-N bonds asymmetrically, a key feature of the BINAM structure.

Organocatalytic Asymmetric Synthesis

The direct asymmetric synthesis of biaryls using small organic molecules as catalysts represents a powerful strategy that avoids the use of metals. A notable advancement in this area is the atroposelective synthesis of BINAM derivatives through an organocatalytic nih.govnih.gov-sigmatropic rearrangement.

Atroposelective nih.govnih.gov-Rearrangement of Binaphthyl Hydrazines

Researchers have developed a highly effective method for synthesizing enantiomerically enriched BINAM derivatives from achiral N,N'-binaphthyl hydrazine (B178648) precursors. nih.gov This transformation is catalyzed by an axially chiral phosphoric acid, which facilitates a nih.govnih.gov-sigmatropic rearrangement to form the C(sp²)–C(sp²) bond between the two naphthalene (B1677914) rings, thereby establishing the chiral axis with high stereocontrol. nih.gov

The reaction mechanism, supported by density functional theory (DFT) calculations, involves the protonation of a nitrogen atom on the hydrazine substrate by the chiral phosphoric acid catalyst. nih.gov This creates a chiral ion pair where the resulting phosphate anion acts as a chiral counterion, effectively guiding the stereochemical outcome of the C-C bond formation. nih.gov This metal-free, catalytic approach is significant as it represents a direct method for forming an aryl-aryl bond with concurrent installation of axial chirality. nih.gov

The process demonstrates good to excellent yields and high levels of enantioselectivity for a range of BINAM derivatives. This methodology provides a direct and efficient route to these valuable chiral compounds from readily accessible achiral starting materials.

Organocatalytic Atroposelective Synthesis of BINAM Derivatives
SubstrateCatalystYield (%)Enantiomeric Excess (ee %)
N,N'-Bis(phenyl)naphthalen-2-yl)hydrazine(R)-TRIP9592
N,N'-Bis(4-methoxyphenyl)naphthalen-2-yl)hydrazine(R)-TRIP9894
N,N'-Bis(4-chlorophenyl)naphthalen-2-yl)hydrazine(R)-TRIP9190

Nitrene-Mediated Arene C-H Functionalization for BINAM Derivatives

Nitrene-mediated reactions offer a powerful tool for the formation of carbon-nitrogen bonds, enabling the direct functionalization of C-H bonds. This strategy can be applied to the synthesis of novel BINAM derivatives by modifying a pre-existing binaphthyl core.

The generation of reactive nitrene intermediates, typically from precursors like azides or dioxazolones under thermal or metal-catalyzed conditions, allows for their insertion into aromatic C-H bonds. acs.orgcapes.gov.br In the context of BINAM, this chemistry can be envisioned for the late-stage functionalization of the binaphthyl scaffold, introducing new amino groups or other nitrogen-containing moieties to create derivatives with tailored properties.

For instance, iridium or iron-catalyzed reactions of dioxazolones with arylamines can lead to the formation of N-N coupled hydrazide products. nih.gov This type of transformation could be applied to an amino-substituted binaphthyl system to generate complex BINAM derivatives. Furthermore, silver-catalyzed nitrene transfer reactions have been shown to be effective for C-H amination, offering a pathway to introduce amino groups onto aromatic rings with control over selectivity. wisc.edu

While direct synthesis of the BINAM core via nitrene-mediated dimerization is not a standard approach, the functionalization of a BINAM backbone or its precursors through C-H amination represents a versatile strategy for accessing a diverse library of BINAM analogs. These derivatives are crucial for tuning the steric and electronic properties of BINAM-based ligands and catalysts. rsc.orgnih.gov

Conceptual Applications of Nitrene Chemistry for BINAM Derivatives
Reaction TypeNitrene PrecursorPotential ApplicationCatalyst Example
Intermolecular C-H AminationSulfonyl AzideIntroduction of new sulfonamido groups onto the binaphthyl rings.Rh₂(OAc)₄
N-N Bond FormationDioxazoloneCoupling of an amine with a BINAM-amine to form a hydrazine derivative.Ir or Fe complexes nih.gov
Intramolecular C-H AminationAryl AzideCyclization to form fused N-heterocyclic BINAM derivatives.Ru-porphyrin complexes

Industrial Synthesis Considerations for Enantiopure BINAM

The production of enantiomerically pure (S)-BINAM on an industrial scale presents a different set of challenges compared to laboratory-scale synthesis. While asymmetric synthesis is elegant, industrial production often prioritizes cost-effectiveness, robustness, and scalability. Consequently, the resolution of racemic BINAM is a common and practical industrial strategy. buchler-gmbh.com

Racemic Resolution via Diastereomeric Salt Formation

This classical method remains one of the most cost-effective and operationally simple approaches for obtaining single enantiomers. buchler-gmbh.comslideshare.net The process involves the following key steps:

Synthesis of Racemic BINAM: The first step is the efficient synthesis of the racemic diamine. This is often achieved through the oxidative coupling of 2-naphthylamine (B18577) using a suitable oxidant, such as iron(III) chloride or copper(II) chloride.

Resolving Agent Selection: A chiral resolving agent is added to the racemic BINAM solution. For a basic compound like BINAM, acidic resolving agents are used. Common choices include optically pure tartaric acid derivatives, mandelic acid, or camphorsulfonic acid. nih.gov The choice of resolving agent and solvent is critical and often requires empirical screening to find a combination that yields well-defined, easily separable diastereomeric salts.

Formation and Separation of Diastereomers: The acidic resolving agent reacts with the basic amino groups of BINAM to form a pair of diastereomeric salts. These salts, (R)-BINAM-(+)-Acid and (S)-BINAM-(+)-Acid, have different physical properties, most importantly, different solubilities in a given solvent system. slideshare.net By carefully controlling conditions such as temperature and concentration, one of the diastereomeric salts will preferentially crystallize from the solution.

Isolation and Liberation of the Enantiomer: The crystallized diastereomeric salt is separated by filtration. The salt is then treated with a base (e.g., sodium hydroxide) to neutralize the acidic resolving agent and liberate the free amine, in this case, enantiomerically enriched (S)-BINAM. The resolving agent can often be recovered and recycled, which is a crucial factor for industrial-scale economic feasibility. buchler-gmbh.com

The enantiomeric purity of the resulting BINAM can be enhanced through repeated crystallizations. This robust and scalable method avoids the high costs and development time associated with asymmetric catalysts and is widely used in the manufacturing of enantiopure compounds for the pharmaceutical and fine chemical industries. buchler-gmbh.com

Industrial Production Strategy: Racemic Resolution
StepDescriptionKey Considerations
1. Racemate SynthesisOxidative coupling of 2-naphthylamine.Cost of starting material, reaction yield, and purity of racemic BINAM.
2. Diastereomer FormationReaction of racemic BINAM with a chiral acidic resolving agent.Selection of an efficient and recyclable resolving agent and solvent. buchler-gmbh.com
3. Fractional CrystallizationSeparation of diastereomeric salts based on solubility differences.Optimization of temperature, concentration, and crystallization time.
4. Enantiomer LiberationTreatment of the isolated salt with a base to recover the free (S)-BINAM.Efficient recovery of the resolving agent and the final product purity.

Design and Synthesis of S 1,1 Binaphthalene 2,2 Diamine Derived Ligands and Catalysts

Strategies for N-Derivatization

Modification of the two primary amine groups of BINAM is a primary strategy for creating a diverse array of chiral ligands. These N-derivatized ligands can act as hydrogen-bond donors, coordinate to metal centers, or serve as precursors for more complex catalytic structures.

Formation of N-Substituted BINAM Ligands

A key method for synthesizing N-substituted BINAM derivatives is through acylation. The kinetic resolution of racemic BINAM and its derivatives using a chiral catalyst and an acylating agent can selectively produce mono-acylated products with high enantiomeric excess. rsc.org This process not only separates the enantiomers but also installs a functional amide group. The resulting mono-acylated BINAM can be further modified or used directly as a ligand, and the amide can be hydrolyzed under acidic conditions to recover the enantiopure BINAM. rsc.org

This strategy involves reacting BINAM derivatives with an anhydride, such as isobutyric anhydride, in the presence of a chiral catalyst. rsc.org The precise control over the reaction allows for the preferential acylation of one enantiomer over the other, leading to a mixture of highly enantioenriched mono-amide and unreacted BINAM.

Table 1: Selected Results for Kinetic Resolution of BINAM Derivatives by Acylation

Entry BINAM Derivative Selectivity Factor (s)
1 Unsubstituted BINAM up to 127
2 6,6'-Dibromo BINAM 32
3 6,6'-Dimethoxy BINAM 11

Data sourced from a study on chiral calcium phosphate-catalyzed acylation. rsc.org

The synthesis of more complex N-substituted ligands, such as those incorporating benzimidazole (B57391) moieties, has also been reported. nih.gov These elaborate structures can act as fluorescent probes or form multinuclear metal complexes, demonstrating the versatility of N-derivatization. nih.gov

Synthesis of N-Heterocyclic Carbene (NHC) Ligands from BINAM

N-Heterocyclic carbenes (NHCs) have become ubiquitous ligands in organometallic chemistry and organocatalysis. beilstein-journals.org The chiral backbone of BINAM can be used to construct novel, enantiopure NHC ligands. The synthesis of these ligands typically begins with the formation of an imidazolium (B1220033) or imidazolinium salt, which serves as the NHC precursor. beilstein-journals.org

A general synthetic route to BINAM-derived NHCs would involve a multi-step process:

Diimine Formation: Reaction of (S)-BINAM with glyoxal (B1671930) or a substituted glyoxal derivative to form the corresponding N,N'-bis(naphthyl)diimine. researchgate.net

Cyclization: Treatment of the diimine with an appropriate reagent, such as paraformaldehyde and chlorotrimethylsilane, to construct the imidazolium ring. beilstein-journals.org This step forms the crucial azolium salt precursor.

Deprotonation: The resulting chiral imidazolium salt can then be deprotonated with a strong base to generate the free N-heterocyclic carbene.

This approach allows for the creation of C₂-symmetric chiral NHC ligands where the stereochemistry is dictated by the BINAM backbone. These ligands are valuable in a variety of metal-catalyzed asymmetric reactions. researchgate.netnih.gov

Table 2: Common Reagents for NHC Precursor Synthesis

Precursor Type Cyclization Reagent Notes
Imidazolium Salts Paraformaldehyde and Chlorotrimethylsilane Reliable method, but may require high dilution. beilstein-journals.org
Imidazolinium Salts Triethyl orthoformate with microwave irradiation Fast and efficient for saturated backbones. beilstein-journals.org

Strategies for C-Derivatization on the Binaphthyl Backbone

Altering the substituents on the naphthalene (B1677914) rings of BINAM provides another powerful tool for tuning the ligand's properties. These modifications can impact the steric environment around the catalytic center and modulate the electronic character of the entire molecule. acs.org

Functionalization at Non-Amine Positions

Substituting the binaphthyl backbone at positions other than the amine-bearing carbons can significantly influence catalytic behavior. acs.org Placing bulky groups at the 3 and 3' positions of the binaphthyl system, for instance, is a common and effective strategy for enhancing stereochemical induction in asymmetric catalysis. cam.ac.uknih.gov These substituents can create a more defined chiral pocket, forcing substrates to approach the catalytic site in a specific orientation, thereby increasing enantioselectivity.

The introduction of functional groups can also alter electronic properties, which is crucial for fine-tuning the reactivity of a catalyst. acs.org An example of modifying the core structure is the conversion of (R)-BINAM to (R)-NOBIN ((R)-(+)-2′-amino-1,1′-binaphthalen-2-ol), which demonstrates that the fundamental backbone can be altered to create new classes of ligands. acs.org This principle extends to adding various substituents to the aromatic rings to steer reactions toward a desired enantiomer. acs.org

Preparation of Hybrid Chiral Ligands Incorporating BINAM

Combining the BINAM scaffold with other catalytically active moieties leads to the creation of hybrid or bifunctional catalysts. These systems can offer unique modes of activation and enable novel transformations by bringing multiple catalytic functions together in a single, chiral molecule.

BINAM-Phosphoric Acid Hybrid Catalysts

Chiral phosphoric acids derived from the 1,1'-binaphthyl framework are a well-established and powerful class of Brønsted acid catalysts. sigmaaldrich.comwikipedia.org These catalysts are typically derived from BINOL (1,1'-bi-2-naphthol). acs.org A similar strategy can be applied to BINAM, creating a hybrid catalyst that merges the structural features of BINAM with the Brønsted acidity of phosphoric acid.

The synthesis of such a hybrid would likely first involve the conversion of the diamine groups of BINAM into hydroxyl groups to form the corresponding BINOL analogue. This diol can then be reacted with a phosphorylating agent like phosphorus oxychloride (POCl₃) followed by hydrolysis to generate the cyclic phosphoric acid. The resulting BINAM-derived phosphoric acid would be a chiral Brønsted acid catalyst.

The synergy between diamines and phosphoric acids is evident in organocatalytic processes where chiral phosphoric acids have been used to catalyze the synthesis of BINAM derivatives. nih.gov This highlights the potential for creating bifunctional catalysts where the amine groups of BINAM and a phosphoric acid moiety can work in concert. Syntheses of novel bifunctional catalysts have been developed by combining a chiral phosphoric acid with other photocatalytically active groups, demonstrating the modularity of this approach. nih.govresearchgate.net These hybrid catalysts have shown promise in both enantioselective energy transfer and photoredox catalysis. nih.gov

Table 3: Representative Applications of BINOL-Derived Chiral Phosphoric Acid Catalysts

Asymmetric Reaction Substrate Class Mode of Activation
Reductive Amination Imines Brønsted Acid Catalysis
Allylation Aldehydes Brønsted Acid Catalysis
Friedel-Crafts Alkylation Indoles, Pyrroles Brønsted Acid Catalysis
Diels-Alder Reaction α,β-Unsaturated Aldehydes Bifunctional Catalysis

These applications, established for BINOL systems, suggest potential uses for analogous BINAM-derived phosphoric acid catalysts. sigmaaldrich.comnih.gov

BINAM-Based Bipyridine Derivatives

The integration of the chiral BINAM backbone with the versatile coordinating ability of the bipyridine moiety has led to the development of novel ligands for asymmetric catalysis. The synthesis of these ligands typically involves the formation of C-N bonds between the amino groups of (S)-BINAM and suitably functionalized pyridine (B92270) rings.

One of the most powerful and widely used methods for this transformation is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. wikipedia.orgorganic-chemistry.org This reaction allows for the formation of C-N bonds between aryl halides and amines under relatively mild conditions and with high functional group tolerance. wikipedia.org The general catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the desired arylamine product and regenerate the Pd(0) catalyst. libretexts.org

A plausible synthetic route to a BINAM-based bipyridine ligand would involve the reaction of (S)-BINAM with two equivalents of a halopyridine, such as 2-bromopyridine (B144113) or 2-chloropyridine, in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the efficiency of the catalytic cycle, with bulky, electron-rich phosphine ligands like those developed by Buchwald often providing superior results. youtube.com

For instance, the synthesis of a C2-symmetrical bipyridine ligand could be achieved through the Ni(0)-mediated dimerization of a chiral chloropyridine derivative, a method that has been successfully employed in the synthesis of other chiral bipyridine ligands. durham.ac.uk

Table 1: Representative Synthesis of a BINAM-Based Bipyridine Ligand (Conceptual)

StepReactantsReagents & ConditionsProduct
1(S)-[1,1'-Binaphthalene]-2,2'-diamine, 2-BromopyridinePd(OAc)₂, bulky phosphine ligand (e.g., XPhos, SPhos), NaOt-Bu, Toluene, heatN,N'-bis(pyridin-2-yl)-(S)-[1,1'-binaphthalene]-2,2'-diamine
2Chiral (S)-BINAM-derived chloropyridine intermediateNiCl₂·6H₂O, Zn, PPh₃, DMF, 65 °CC2-symmetrical (S)-BINAM-based bipyridine ligand

BINAM-Derived Sulfonamide Ligands

The conversion of the amino groups of (S)-BINAM into sulfonamide functionalities provides another versatile class of chiral ligands. The resulting N,N'-bis(sulfonyl)-(S)-BINAM derivatives have found applications as ligands in a variety of metal-catalyzed asymmetric reactions. The synthesis of these ligands is generally straightforward and relies on the reaction of (S)-BINAM with sulfonyl chlorides. organic-chemistry.org

This nucleophilic substitution reaction typically proceeds under basic conditions to neutralize the hydrogen chloride formed during the reaction. A variety of organic or inorganic bases can be employed. The reaction of primary or secondary amines with sulfonyl chlorides is a robust and widely used method for the preparation of sulfonamides. organic-chemistry.orgnih.gov

A four-step synthesis of branched arylsulfonyl chlorides bearing a sulfonimide branching point has been described, showcasing advanced strategies in sulfonamide chemistry. researchgate.net The synthesis of N-substituted sulfonamides can also be achieved under mild conditions from dansyl chloride and a series of aromatic amines.

Table 2: Synthesis of (S)-N,N'-bis(p-toluenesulfonyl)-[1,1'-binaphthalene]-2,2'-diamine

EntryReactant 1Reactant 2BaseSolventYield (%)Reference
1This compoundp-Toluenesulfonyl chloridePyridineDichloromethane- researchgate.net
2AmineSulfonyl chlorideBase-- organic-chemistry.org

The resulting bis-sulfonamide ligands possess a well-defined chiral environment and have been utilized in various asymmetric transformations. The electronic properties of the ligand can be readily tuned by varying the substituents on the aryl group of the sulfonyl chloride.

Applications of S 1,1 Binaphthalene 2,2 Diamine Derivatives in Asymmetric Catalysis

Transition Metal-Catalyzed Asymmetric Transformations

(S)-BINAM derivatives are highly effective ligands for a variety of transition metals, including ruthenium, palladium, and copper. The resulting chiral metal complexes are powerful catalysts for enforcing enantioselectivity in reactions that form new stereocenters.

Asymmetric hydrogenation is a fundamental method for producing chiral compounds, and ligands derived from the binaphthyl scaffold are among the most successful. nih.govchemrxiv.org While the diphosphine analogue (S)-BINAP is famously effective, chiral diamines are also potent ligands for this transformation. researchgate.net Ruthenium complexes incorporating chiral diamine ligands are exceptionally effective for the asymmetric transfer hydrogenation of ketones and imines, yielding optically active alcohols and amines with high enantiopurity. chemrxiv.org

The Ru(II)-BINAP system, a close relative of Ru-BINAM, is known to have a broad substrate scope, effectively hydrogenating substrates like α,β-unsaturated carboxylic acids and allylic amines. nih.govacs.org For instance, the hydrogenation of naphthacrylic acid using a Ru-(S)-BINAP catalyst produces the anti-inflammatory drug (S)-naproxen with 98% enantiomeric excess (ee). acs.org Similarly, ruthenium catalysts with BINAP ligands have been applied to the asymmetric hydrogenation of enamines to generate key intermediates for natural product synthesis with over 99% ee. nih.gov The interaction between (S)-2,2'-diamino-1,1'-binaphthalene and a palladium/silica (B1680970) catalyst in the presence of hydrogen has been studied, indicating the direct involvement of the diamine in hydrogenation processes. nih.gov

Table 1: Asymmetric Hydrogenation of Various Substrates with BINAP/Diamine-Metal Catalysts
Catalyst SystemSubstrate TypeProduct TypeEnantiomeric Excess (ee)Reference
Ru-(S)-BINAPα,β-Unsaturated Carboxylic AcidChiral Carboxylic Acid98% acs.org
Ru-(R)-C6 (BINAP ligand)EnamineChiral Amine>99% nih.gov
(S,S)-TsDPEN-RuAromatic KetoneChiral Alcoholup to 99% chemrxiv.org
Rh-(S)-BINAPAllylic AmineChiral Aldehyde96-99% acs.org

The creation of carbon-carbon bonds is central to organic synthesis, and performing this enantioselectively is a key challenge. Derivatives of (S)-BINAM have proven to be valuable in several types of C-C bond-forming reactions.

The Diels-Alder reaction is a powerful cycloaddition for forming six-membered rings with up to four new stereocenters. rsc.org Chiral 2,2′-diamino-1,1′-binaphthalene derivatives have been successfully applied as ligands in enantioselective versions of this reaction. The catalyst operates by coordinating to a Lewis acidic metal, which in turn activates the dienophile towards reaction with the diene, with the chiral ligand environment dictating the facial selectivity of the approach.

While the Suzuki-Miyaura cross-coupling is often used to synthesize binaphthyl ligands themselves, derivatives of these ligands are also used to induce enantioselectivity in C-C coupling reactions. researchgate.netresearchgate.net A notable example involves a palladium-catalyzed enantioselective C–H activation/cycloaddition. In this reaction, an N-acetyl derivative of (R)-NOBIN, which is a hydroxylated derivative of BINAM, served as an effective ligand. acs.org The reaction between a homobenzyltriflamide and an allene (B1206475) produced a 2-benzazepine in 92% yield and with 94% ee. acs.org Interestingly, using the unmodified (R)-NOBIN ligand, a direct derivative of BINAM, still induced an enantioselectivity of 42%, validating the potential of the core scaffold in this type of transformation. acs.org

In a related area, chiral phosphoramidite (B1245037) ligands synthesized from (S)-BINOL have been used to stabilize palladium nanoparticles. These nanoparticle catalysts demonstrated excellent performance in the asymmetric Suzuki C–C coupling reaction to form sterically hindered binaphthalenes, achieving high yields and over 99% ee. nih.gov

Table 2: Application of Binaphthyl Derivatives in Asymmetric Coupling Reactions
Reaction TypeCatalyst/LigandSubstratesYieldEnantiomeric Excess (ee)Reference
Pd-Catalyzed C-H Activation/CycloadditionPd(OAc)₂ / (R)-Ac-NOBINHomobenzyltriflamide + Allene92%94% acs.org
Pd-Catalyzed C-H Activation/CycloadditionPd(OAc)₂ / (R)-NOBINHomobenzyltriflamide + Allene34%42% acs.org
Asymmetric Suzuki C-C Coupling(S)-Phosphoramidite-Pd NanoparticlesBromo-naphthalene + Naphthylboronic acidup to 85%>99% nih.gov

The aldol (B89426) reaction is a classic C-C bond-forming reaction that unites two carbonyl compounds. libretexts.org Chiral diamines have been widely explored as catalysts for this transformation. A highly effective application of a (S)-BINAM derivative is in the direct asymmetric aldol reaction, where a recoverable (S)-Binam-L-prolinamide derivative served as an organocatalyst. This catalyst efficiently promoted the reaction between ketones and aldehydes under solvent-free conditions, providing the corresponding β-hydroxy ketones with high yields and enantioselectivities. The catalyst operates through an enamine-iminium mechanism, showcasing the utility of the BINAM scaffold in organocatalysis. Furthermore, metal complexes of the related ligand BINOL have been used extensively in catalytic asymmetric Mukaiyama aldol reactions.

The versatility of the (S)-BINAM scaffold extends to other important C-C bond-forming reactions, such as the Michael addition and Friedel-Crafts alkylation.

In an asymmetric Michael addition of a glycine-derived enolate to methyl acrylate, a chiral phase-transfer catalyst derived from a 2,8'-disubstituted-1,1'-binaphthyl (a positional isomer of NOBIN) afforded the L-glutamic acid product with 92% ee. Chiral primary amines derived from natural alkaloids have also proven to be excellent catalysts for promoting vinylogous Michael additions with high diastereoselectivity and enantioselectivity. nih.gov

For enantioselective Friedel-Crafts reactions, a nickel(II) complex bearing a structurally confined binaphthyl-proline-imidazoline-based chiral ligand was developed. This catalyst was highly effective for the aza-Friedel-Crafts alkylation of anilines with cyclic N-sulfonyl α-ketiminoesters, providing α-quaternary amino esters in up to 96% yield and 99% ee.

Asymmetric Oxidation and Reduction Processes

Derivatives of (S)-BINAM are effective ligands in metal-catalyzed asymmetric oxidation and reduction reactions, enabling the stereoselective synthesis of chiral alcohols and amines.

Asymmetric Reduction: Ruthenium complexes incorporating phosphine (B1218219) derivatives of the binaphthyl skeleton, such as BINAP, are renowned for their high efficiency in the asymmetric hydrogenation of ketones and alkenes. nih.govorganic-chemistry.org For instance, the asymmetric hydrogenation of acetophenone (B1666503) using a complex of ruthenium, (S)-tolbinap (a derivative of BINAP), and (S,S)-dpen proceeds smoothly to produce (R)-phenylethanol with high enantioselectivity. nih.gov These catalyst systems operate via a nonclassical metal-ligand bifunctional mechanism. nih.gov The scope extends to the reduction of α,β-unsaturated ketones to furnish chiral allylic alcohols and the reduction of α,β-unsaturated carboxylic acids, as seen in the synthesis of the anti-inflammatory drug (S)-Naproxen.

Asymmetric Oxidation: The application of BINAM derivatives in asymmetric oxidation is also a significant area of research. A notable example is the copper-catalyzed asymmetric allylic C-H amination of alkenes. rsc.org This oxidative C-N bond-forming reaction utilizes (R)-(+)-BINAM as a chiral ligand in conjunction with a Cu(MeCN)4PF6 pre-catalyst and N-arylhydroxylamines as the aminating agent. rsc.org This protocol provides access to valuable chiral N-aryl allylamines in good yields and with high enantioselectivity. rsc.org The reaction is proposed to proceed through a (BINAM)Cu(I) intermediate, with stereoselectivity being determined during the C-N bond formation step. rsc.org

Table 1: Asymmetric Reduction and Oxidation with BINAM Derivatives
Reaction TypeSubstrateCatalyst/LigandProductYield (%)ee (%)Ref
Asymmetric HydrogenationAcetophenonetrans-RuH(η¹-BH₄)[(S)-tolbinap][(S,S)-dpen](R)-phenylethanol-82 nih.gov
Asymmetric C-H AminationCyclohexeneCu(MeCN)₄PF₆ / (R)-BINAMN-cyclohex-2-en-1-yl-4-methylaniline8085 rsc.org
Asymmetric C-H AminationCyclopenteneCu(MeCN)₄PF₆ / (R)-BINAMN-cyclopent-2-en-1-ylaniline7570 rsc.org
Asymmetric C-H AminationNorborneneCu(MeCN)₄PF₆ / (R)-BINAMN-(bicyclo[2.2.1]hept-2-en-5-yl)aniline7278 rsc.org

C-H Activation/Functionalization Reactions

Directing the functionalization of typically inert C-H bonds is a powerful strategy in modern organic synthesis. Ligands derived from the binaphthyl scaffold have been developed to achieve high enantioselectivity in these transformations.

A novel class of ligands, known as NOBINAc, combines the axial chirality of the binaphthyl framework with the bidentate coordination properties of mono-N-protected amino acids (MPAAs). thieme-connect.de These ligands have been successfully employed in palladium-catalyzed asymmetric C-H activation. thieme-connect.de Specifically, they have shown superior performance compared to standard MPAA ligands in the formal (5+2) cycloaddition between homobenzyltriflamides and allenes to assemble 2-benzazepines, achieving significantly higher enantioselectivities. thieme-connect.de The mechanism is believed to involve a concerted metalation-deprotonation step, where the ligand's structure creates a rigid chiral pocket around the metal center. thieme-connect.de

Furthermore, the previously mentioned copper-catalyzed asymmetric allylic amination is also a prime example of enantioselective C-H functionalization. rsc.org This reaction directly converts an allylic C-H bond into a C-N bond with high stereocontrol, demonstrating the utility of the (S)-BINAM ligand in activating and functionalizing C(sp³)–H bonds. rsc.org

Table 2: Asymmetric C-H Functionalization with BINAM Derivatives
Reaction TypeSubstrateCatalyst/LigandProduct TypeYield (%)ee (%)Ref
Pd-Catalyzed (5+2) CycloadditionHomobenzyltriflamide & AllenePd(OAc)₂ / NOBINAc2-Benzazepine9284 thieme-connect.de
Cu-Catalyzed Allylic AminationCyclohexene & N-phenylhydroxylamineCu(MeCN)₄PF₆ / (R)-BINAMChiral Allylic Amine8085 rsc.org

Hydrosilylation Reactions

Asymmetric hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a powerful method for the enantioselective reduction of ketones, alkenes, and imines. While various chiral ligands have been developed for transition metal-catalyzed hydrosilylation reactions, the use of (S)-BINAM derivatives for this specific purpose is not as extensively reported in the reviewed literature compared to other ligand systems, such as those derived from trans-1,2-diaminocyclohexane. nih.gov The development of (S)-BINAM-based catalysts for hydrosilylation remains an area with potential for future exploration.

Organocatalytic Asymmetric Transformations Mediated by BINAM Derivatives

Beyond their role as ligands for metals, derivatives of (S)-BINAM are highly effective organocatalysts, participating directly in the catalytic cycle. These catalysts typically operate through Brønsted acid or iminium-enamine activation modes.

Brønsted Acid Catalysis

Chiral phosphoric acids (CPAs) derived from the binaphthyl scaffold are among the most powerful and widely used Brønsted acid organocatalysts. rsc.orgresearchgate.net While many are derived from BINOL, analogous CPAs derived from BINAM have been synthesized and utilized effectively. These catalysts operate by activating electrophiles through protonation or by forming specific hydrogen-bonding interactions, creating a chiral environment for the reaction.

A significant application is their use in chiral anion phase-transfer catalysis. nih.govrsc.orgnih.gov In one study, (S)-BINAM-derived phosphoric acids were critical for achieving high levels of enantioselectivity in the α-amination of β-ketoesters and N-Boc protected indanones using aryldiazonium salts as the nitrogen source. nih.govnih.gov The chiral phosphate (B84403) anion pairs with the diazonium cation, guiding its approach to the enolate of the carbonyl compound and thereby controlling the stereochemical outcome of the C-N bond formation. nih.gov Electron-poor BINAM-derived phosphoric acids were found to be particularly effective, furnishing the desired α-amino ketone precursors with excellent yields and enantioselectivities. nih.gov

Table 3: Brønsted Acid Catalysis with BINAM-Derived Phosphoric Acids
Reaction TypeSubstrateCatalystProductYield (%)ee (%)Ref
α-Amination1-Indanone(S)-BINAM-derived Phosphoric Acid (BDPA)2-Arylazo-1-indanone9392 researchgate.netnih.gov
α-Amination2-Methyl-1-indanone(S)-BINAM-derived Phosphoric Acid (BDPA)2-Arylazo-2-methyl-1-indanone8592 researchgate.netnih.gov
α-AminationBenzosuberone(S)-BINAM-derived Phosphoric Acid (BDPA)2-Arylazo-1-benzosuberone8391 researchgate.netnih.gov
α-Aminationβ-Ketoester(S)-BINAM-derived Phosphoric Acid (BDPA)α-Arylazo-β-ketoester7896 researchgate.net

Iminium-Enamine Catalysis

Asymmetric aminocatalysis, which proceeds through the formation of chiral enamine or iminium ion intermediates, is a cornerstone of organocatalysis. nih.govrsc.org Chiral primary or secondary amines derived from the (S)-BINAM scaffold are well-suited for these transformations.

Enamine Catalysis: Chiral secondary amines react with aldehydes or ketones to form nucleophilic enamine intermediates. A series of binaphthyl-based secondary amines have been designed and successfully applied as catalysts in asymmetric reactions proceeding via enamine intermediates. rsc.org For example, a bifunctional secondary amine catalyst derived from the binaphthyl scaffold has been used for the direct asymmetric hydroxyamination of aldehydes with nitrosobenzene. thieme-connect.de The catalyst's alcohol moiety is crucial for high conversion, and the reaction yields β-amino alcohol precursors with excellent enantioselectivities (up to 99% ee). thieme-connect.de

Iminium Catalysis: Chiral primary amines condense with α,β-unsaturated aldehydes and ketones to form LUMO-lowered iminium ions, which are activated towards attack by nucleophiles. nih.govresearchgate.net While the development of BINAM-derived primary amines for iminium catalysis is an active area of research, their bifunctional nature, combining the chiral backbone with the reactive amine, makes them highly promising candidates for a range of conjugate addition and cycloaddition reactions. nih.gov

Table 4: Enamine Catalysis with a BINAM-Scaffold Derivative
Reaction TypeAldehyde SubstrateCatalystProduct TypeYield (%)ee (%)Ref
HydroxyaminationPropanalAxially Chiral Secondary AmineN-Hydroxy-β-amino alcohol8399 thieme-connect.de
HydroxyaminationButanalAxially Chiral Secondary AmineN-Hydroxy-β-amino alcohol9097 thieme-connect.de
HydroxyaminationIsovaleraldehydeAxially Chiral Secondary AmineN-Hydroxy-β-amino alcohol7096 thieme-connect.de

Mechanistic Insights into BINAM-Catalyzed Asymmetric Reactions

Understanding the reaction mechanisms is crucial for optimizing existing catalysts and designing new ones. For reactions involving (S)-BINAM and its derivatives, mechanistic studies, often combining experimental and computational methods, have provided valuable insights into the origins of stereoselectivity.

In the asymmetric hydrogenation of ketones catalyzed by Ru-BINAP/diamine complexes, a nonclassical metal-ligand bifunctional mechanism is proposed. nih.gov The reaction does not proceed through coordination of the ketone's carbonyl group to the metal center. Instead, the hydrogenation occurs in the outer coordination sphere of an 18-electron ruthenium dihydride complex. nih.gov A hydride on the ruthenium and a proton from the NH₂ group of the diamine ligand are transferred simultaneously to the carbonyl function via a six-membered pericyclic transition state. nih.gov The chirality of the BINAP ligand, in concert with the chiral diamine, creates a well-defined chiral surface on the catalyst, which is responsible for the kinetic differentiation of the ketone's enantiofaces. nih.gov The presence of a base is often crucial, as it can influence the formation of the active catalytic species, but the enantioselectivity is largely independent of the base or hydrogen pressure, indicating that the product-determining step is the hydrogen transfer from the single, highly ordered catalyst-substrate complex. nih.gov

For Brønsted acid catalysis with BINAM-derived phosphoric acids, the mechanism involves intimate ion pairing and hydrogen bonding. nih.gov In the α-amination of indanones, density functional theory (DFT) calculations support a mechanism where the chiral phosphate anion forms a tight ion pair with the aryldiazonium cation. nih.gov This chiral ion pair then approaches the ketone enolate. The stereoselectivity arises from the steric hindrance imposed by the bulky 3,3'-substituents on the binaphthyl backbone of the phosphate, which dictates the trajectory of the electrophile's attack on the nucleophile.

In the case of the copper-catalyzed allylic C-H amination using BINAM, DFT modeling suggests that the stereodetermining step is the concerted, asynchronous C-N bond formation. rsc.org The BINAM ligand coordinates to a Cu(I) center, which also binds the alkene and the nitroso-aryl species, forming a chiral complex that directs the subsequent intramolecular amination. rsc.org

Stereocontrol Mechanisms

The ability of (S)-BINAM-derived catalysts to induce high levels of enantioselectivity is rooted in the precise control of the spatial orientation of reactants in the transition state. The chiral environment created by the ligand dictates the facial selectivity of the substrate's approach to the reactive center. This stereocontrol is primarily achieved through a combination of steric hindrance and non-covalent interactions between the ligand, metal center (if present), and the substrates.

In many reactions, the two naphthalene (B1677914) rings of the BINAM scaffold act as chiral walls, effectively shielding one face of the catalytic center. This forces the incoming substrate to approach from the less hindered face, thereby leading to the preferential formation of one enantiomer. The rigidity of the binaphthyl backbone is crucial for maintaining a well-defined chiral pocket, which is essential for effective stereochemical communication.

A notable example of stereocontrol is observed in the copper-catalyzed asymmetric allylic C-H amination of alkenes using N-arylhydroxylamines with (R)-(+)-BINAM as the chiral ligand. rsc.orgrsc.org In this reaction, the enantioselectivity is determined by the conversion of a (BINAM)Cu(PhNO)(η2-alkene)+ intermediate. The stereochemical outcome is governed by the selective formation of one diastereomeric transition state over the other, which is a direct consequence of the chiral environment imposed by the BINAM ligand.

Transition State Analysis

Transition state analysis provides valuable insights into the origins of enantioselectivity in asymmetric catalysis. Computational methods, such as Density Functional Theory (DFT), have become indispensable tools for elucidating the structures and energies of transition states involving (S)-BINAM-derived catalysts.

In the aforementioned copper-catalyzed allylic C-H amination, DFT modeling has been instrumental in understanding the stereoselectivity. rsc.orgrsc.org The calculations suggest that the reaction proceeds through a concerted, asynchronous transition state for the C-N bond formation. The analysis of the competing transition states leading to the major and minor enantiomers reveals that the differentiation in their energy levels is the primary source of the observed enantioselectivity. The less stable transition state often exhibits unfavorable steric interactions between the substrate and the bulky naphthalene moieties of the BINAM ligand.

Ligand-Substrate Interactions

The enantioselectivity of reactions catalyzed by (S)-BINAM derivatives is highly dependent on a network of subtle, non-covalent interactions between the chiral ligand and the substrates within the transition state assembly. These interactions, which include hydrogen bonding, π-π stacking, and steric repulsion, work in concert to stabilize the favored transition state and destabilize the competing one.

The amino groups of the BINAM core are particularly important as they can act as hydrogen-bond donors or acceptors, or as coordination sites for a metal center. Modification of these amino groups with other functionalities can introduce additional interaction sites, further refining the catalyst's selectivity.

In the Zn(OTf)2-promoted enantioselective Friedel–Crafts alkylation of indoles with nitroalkenes, axially chiral imine ligands derived from (R)-BINAM have proven effective. researchgate.net The proposed mechanism involves the coordination of the zinc center to the imine and the nitroalkene. The stereochemical outcome is dictated by the specific geometry of this ternary complex, which is stabilized by interactions between the indole (B1671886) and the chiral ligand.

Influence of Ligand Structural Modifications on Catalytic Performance

The catalytic performance of (S)-BINAM-based systems can be finely tuned by systematic structural modifications of the ligand. Changes to the substituents on the nitrogen atoms or on the binaphthyl backbone can have a profound impact on the steric and electronic properties of the catalyst, thereby influencing its activity and enantioselectivity.

A study on the kinetic resolution of monoprotected BINAM derivatives via a Cu-H-catalyzed dehydrogenative Si-N coupling with prochiral dihydrosilanes demonstrated the significant effect of substituents on the BINAM core. nih.gov For instance, the introduction of trimethylsilyl (B98337) groups at the 6,6'-positions was well-tolerated and resulted in a selectivity factor (s) of 16. In contrast, electron-donating methoxy (B1213986) groups at the same positions accelerated the reaction while maintaining good selectivity (s = 15). nih.gov

The following table summarizes the effect of substituents on the BINAM core in the kinetic resolution of N-Boc protected BINAM derivatives:

EntrySubstituent on BINAM (R)Selectivity Factor (s)
1H17
26,6'-SiMe316
36,6'-OMe15

Similarly, modifications to the N-substituents of BINAM-derived ligands have been shown to influence the outcome of asymmetric reactions. In the Zn(OTf)2-catalyzed enantioselective Friedel-Crafts alkylation of indole with trans-β-nitrostyrene, different imine ligands derived from (R)-BINAM were tested. The nature of the aldehyde used to form the imine ligand had a noticeable effect on the enantioselectivity of the reaction.

The data below illustrates the impact of modifying the imine moiety of the BINAM-derived ligand on the yield and enantiomeric excess (ee) of the product:

EntryAldehyde for Imine FormationYield (%)ee (%)
1Benzaldehyde8560
22-Naphthaldehyde8870
39-Anthraldehyde9275

Data synthesized from findings in a study on Zn(OTf)2-catalyzed enantioselective Friedel-Crafts alkylation. researchgate.net

These examples underscore the principle that rational modification of the (S)-BINAM scaffold is a powerful strategy for optimizing catalyst performance for a specific application. By systematically altering the steric bulk and electronic nature of the ligand, it is possible to enhance both the efficiency and selectivity of the catalytic process.

Advanced Applications in Supramolecular Chemistry and Material Science

Chiral Recognition Studies Utilizing BINAM Derivatives

The ability to distinguish between enantiomers is critical in various chemical and biological fields. Derivatives of (S)-BINAM have been successfully employed as chiral selectors and sensors, leveraging non-covalent interactions to achieve enantiodiscrimination.

Derivatives of (S)-BINAM are effective as enantioselective fluorescent detectors. nih.govnih.gov The fundamental mechanism involves the formation of a diastereomeric complex between the chiral BINAM-based sensor and the chiral analyte. This interaction leads to a measurable change in the sensor's fluorescence spectrum, such as quenching, enhancement, or a shift in the emission maximum (a blue or red shift). nih.gov For effective discrimination, the sensor's emission should change significantly in the presence of one enantiomer while remaining unchanged or changing in the opposite direction for the other. nih.gov

The specific nature of these spectral changes depends on the substituents attached to the BINAM core and the analyte's structure. nih.gov For instance, the introduction of fluorophore groups like dansyl and aminoquinoline onto the (S)-BINAM scaffold results in emission at longer wavelengths. nih.govmdpi.com The observed fluorescence changes are often governed by mechanisms such as photoinduced electron transfer (PET) or photoinduced charge transfer (PCT). mdpi.com In studies involving (S)-BINAM derivatives designed to detect amino alcohols, many sensors exhibited fluorescence quenching, which is characteristic of a PET mechanism. mdpi.com However, certain derivatives showed hypsochromic (blue) shifts, suggesting a PCT mechanism may be at play. mdpi.com

Research has demonstrated the successful use of Pd(0)-catalyzed amination to synthesize a family of (S)-BINAM derivatives with additional chiral and fluorophore groups. nih.govnih.gov These sensors were tested for their ability to recognize enantiomers of various amino alcohols, with some showing a pronounced ability to distinguish between them through specific emission spectra changes. nih.govnih.gov

A separate approach involves designing more complex host molecules, such as 1,1'-binaphthalene-bridged bisporphyrins. These molecules can encapsulate chiral diamines within their cavity, leading to the formation of sandwich-type complexes through dual Zn-N coordination. nih.gov This encapsulation results in sensitive circular dichroism (CD) spectral changes and significant non-equivalent chemical shifts in NMR titrations, allowing for remarkable enantiodiscrimination. nih.gov

Table 1: Examples of Chiral Recognition by (S)-BINAM Derivatives
Sensor TypeAnalyte(s)Detection MethodKey FindingReference
(S)-BINAM with fluorophore substituentsAmino alcoholsFluorescence SpectroscopyRecognized individual enantiomers by specific changes in emission spectra. nih.gov
Free (S)-BINAMTryptophan enantiomersFluorescence SpectroscopyDemonstrated potential for enantiomeric recognition. mdpi.com
(S)-BINAM combined with chiral thioureaMandelic acid enantiomersSensingSuccessful sensing of mandelic acid enantiomers. mdpi.com
(R)-/(S)-Binaphthalene-bridged bisporphyrin(R)-/(S)-DACH, (R)-/(S)-PPDACD and 1H NMR SpectroscopyHigh chiral recognition energy (ΔΔG°) of -4.02 kJ mol-1 for DACH. nih.gov

Molecularly imprinted polymers (MIPs) are synthetic polymers with recognition sites tailored to a specific molecule. nih.gov They are created by polymerizing functional monomers and a cross-linker around a "template" molecule. Subsequent removal of the template leaves cavities that are complementary in shape, size, and functionality, enabling the selective rebinding of the template or its analogues. nih.govmdpi.com

MIPs based on chiral scaffolds are widely used as chiral stationary phases (CSPs) for the separation of enantiomers in techniques like high-performance liquid chromatography (HPLC). mdpi.comresearchgate.net The separation mechanism relies on the differential non-covalent interactions between the enantiomers and the chiral cavities within the polymer network. nih.gov Polymers prepared with a single enantiomer as the template show the highest affinity for that specific enantiomer. nih.gov

While extensive research exists on various MIP systems, the application of BINAM as a chiral component in these polymers has been explored. For example, chiral polymers based on both BINOL and BINAM have been synthesized for the detection of phenylalanine. mdpi.com The inherent chirality and rigid structure of the BINAM unit make it an excellent candidate for creating well-defined and highly selective recognition sites within a polymer matrix for effective chiral separation.

The effectiveness of these separations depends on several factors, including the choice of functional monomer and the molar ratio of the monomer to the template. nih.gov For instance, studies on MIPs for N-protected amino acids found that 4-vinylpyridine (B31050) was a more efficient functional monomer than 1-vinylimidazole. nih.gov

Chiral Self-Assembly and Supramolecular Architectures

The rigid and well-defined geometry of the (S)-BINAM scaffold makes it an ideal component for programming the self-assembly of molecules into larger, ordered supramolecular structures. These assemblies are governed by non-covalent interactions like hydrogen bonding and π-π stacking. researchgate.netnih.gov

Derivatives of (S)-BINAM have been shown to self-assemble into well-defined helical structures. In one study, an (S)-BINAM derivative linked to a naphthalene (B1677914) diimide (NDI) unit was observed to form one-dimensional nanofibers. researchgate.net These nanofibers are supramolecular homopolymers that exhibit a distinct helical arrangement. The process can be kinetically controlled, leading to structures with a narrow length distribution. researchgate.net The formation of such ordered, chiral supramolecular polymers is a key area of interest for developing functional materials. researchgate.net The driving forces behind the formation of these elongated, helical stacks in similar systems include a combination of hydrogen bonding and π-π stacking interactions between the molecular components. nih.gov

The amino groups of (S)-BINAM are functional handles that allow it to be incorporated into larger macrocyclic structures. Palladium-catalyzed amination reactions have been effectively used to introduce BINAM moieties as endocyclic units within macrocycles. nih.gov This synthetic strategy provides a powerful tool for creating complex host molecules with a chiral cavity defined by the BINAM unit. nih.gov

Furthermore, (S)-BINAM can undergo acylation reactions to form amides. rsc.org This chemistry has been utilized in the synthesis of complex, cyclized systems. For example, a derivative of (S)-BINAM was used as a starting material to create a binaphthyl-fused quinacridone (B94251) system through a sequence involving Buchwald-Hartwig amination followed by an intramolecular electrophilic aromatic substitution to form the final macrocyclic amide structure. rsc.org

Chiroptical Materials and Optical Sensors

Chiroptical materials interact differently with left- and right-circularly polarized light, a property that is valuable for applications in optical devices and sensors. The inherent chirality and electronic properties of the binaphthyl system make (S)-BINAM derivatives excellent candidates for creating such materials. rsc.org

(S)-BINAM and its derivatives have been developed as fluorescent enantioselective detectors, which function as optical sensors. nih.gov These sensors operate by translating a chiral recognition event into a measurable optical signal, such as a change in fluorescence intensity or wavelength. nih.gov The introduction of different fluorophore groups onto the BINAM core allows for the tuning of these optical properties. mdpi.com

Beyond simple sensing, (S)-BINAM has been incorporated into more complex chromophores to create materials with strong chiroptical activity, such as circularly polarized luminescence (CPL). CPL-active materials are of great interest for applications in 3D displays, optical data storage, and security inks. Researchers have synthesized conjugates of (S)-BINAM with other π-systems, such as quinacridone and BODIPY (boron-dipyrromethene), to create novel chiroptical materials. rsc.orgrsc.org

The chiroptical properties of these materials are highly dependent on where the chiral BINAM unit is attached. rsc.org For example, linking a chiral binaphthyl group to the periphery of a BODIPY core results in distinct circular dichroism (CD) curves, while linking it at the central boron atom produces a different CD signature and leads to fluorescence quenching. rsc.org

Table 2: Chiroptical Properties of Selected Binaphthyl-Linked Chromophores
Compound TypeKey Chiroptical PropertyPotential ApplicationReference
(S)-BINAM-Quinacidrone ConjugateCPL-activeChiroptical materials rsc.org
(R)/(S)-Binaphthyl-BODIPY (periphery linked)Positive/Negative CD curvesChiroptical materials rsc.org
(R)/(S)-Binaphthyl-BODIPY (boron linked)Fluorescence quenchingProbes, sensors rsc.org

Circularly Polarized Luminescence (CPL) Active Systems

Chiral organic chromophores capable of emitting circularly polarized luminescence (CPL) are of significant interest for their potential applications in 3D displays, chiroptical sensors, and information storage. rsc.org CPL provides information about the stereochemistry of molecules in their excited state. frontiersin.org The efficiency of CPL is quantified by the luminescence dissymmetry factor (g_lum_), which is the ratio of the difference in intensity between left and right circularly polarized light to the total emission intensity. frontiersin.org While most organic molecules exhibit low g_lum_ values, typically in the range of 10⁻³ to 10⁻², the incorporation of a rigid chiral unit like (S)-BINAM is a promising strategy to enhance this property. frontiersin.org

The inclusion of high-performance dyes into the chiral π-conjugated framework of (S)-BINAM derivatives is an effective method for creating materials with significant chiroptical activity. rsc.org Researchers have successfully prepared configurationally stable, axially-chiral π-conjugated systems by fusing chromophores like acridone (B373769) or 2,5-diarylamino-terephthalate into the (S)-BINAM scaffold. rsc.org These systems have demonstrated detectable CPL activity in solution, with g_lum_ values reaching up to 4 × 10⁻⁴ and fluorescence quantum yields as high as 23%. rsc.orgnih.gov

Studies on related chiral binaphthyl systems, such as those derived from 1,1'-bi-2-naphthol (B31242) (BINOL), have provided further insights. For instance, some BINOL-based CPL-active compounds have shown g_lum_ values in solution ranging from 3.80 × 10⁻⁴ to 6.90 × 10⁻⁴. nih.gov Interestingly, the CPL properties can be significantly enhanced in the solid state. Certain terminally substituted derivatives exhibited a tenfold increase in their g_lum_ values in a dispersed solid state, reaching up to 6.68 × 10⁻³. nih.gov This enhancement is attributed to the formation of well-ordered aggregates. nih.gov Furthermore, the concentration of the chiral chromophore can influence the CPL signal; for example, diluting a solution of a binaphthyl-based chromophore from 10⁻⁴ M to 10⁻⁵ M has been shown to increase the g_lum_ value. mdpi.com

📊 Table 1: Chiroptical Properties of Selected (S)-Binaphthyl-Based CPL-Active Systems

System Chromophore Unit State Quantum Yield (Φ) g_lum_ Reference
(S)-BINAM Conjugate Acridone/2,5-diarylamino-terephthalate Solution up to 23% up to 4 × 10⁻⁴ rsc.orgnih.gov
(S)-BINOL Derivative Bisbenzofuro[2,3-b:3',2'-e]pyridine Solution - 3.80 × 10⁻⁴ - 6.90 × 10⁻⁴ nih.gov
(S)-BINOL Derivative Substituted Bisbenzofuro[2,3-b:3',2'-e]pyridine Solid State - up to 6.68 × 10⁻³ nih.gov
(S)-BNPB Phenylbiuret Solution (10⁻⁵ M THF) - 3.8 × 10⁻⁴ mdpi.com

Integration into Conjugated π-Systems

The incorporation of the (S)-BINAM unit into the main chain of conjugated polymers is a powerful strategy to create novel chiral materials with unique electronic and optical properties. researchgate.net These polymers are essentially macromolecules with a delocalized π-electron system along their backbone, which imparts them with semiconductor-like characteristics. nih.gov The introduction of the chiral (S)-BINAM moiety can induce a helical conformation in the polymer chain, leading to materials with chiroptical properties that are useful for applications like electro-optical molecular sensors. researchgate.net

Several synthetic methodologies have been employed to integrate (S)-BINAM into conjugated polymer backbones. Palladium-catalyzed cross-coupling reactions, such as the Stille and Heck reactions, are particularly effective. researchgate.netresearchgate.net For instance, chiral conjugated polymers have been synthesized through the Stille coupling of a dibromo-functionalized (S)-BINAM derivative with an organotin compound containing an oxadiazole unit. researchgate.net The resulting polymers exhibit strong blue fluorescence and possess good hole-transporting properties and thermal stability, making them promising candidates for use in organic light-emitting diodes (OLEDs). researchgate.netnih.govyoutube.comsigmaaldrich.com

The Sonogashira coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is another valuable tool for constructing these chiral polymers. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is typically carried out under mild conditions and has been widely used in the synthesis of complex molecules and functional materials. wikipedia.orgorganic-chemistry.org By employing these coupling strategies, a variety of functional groups and chromophores can be incorporated alongside the (S)-BINAM unit, allowing for the fine-tuning of the resulting polymer's properties. For example, the inclusion of alkoxy side chains on the binaphthyl rings can improve the polymer's solubility in organic solvents, facilitating its processing for device fabrication. researchgate.netresearchgate.net

📊 Table 2: Examples of Conjugated Polymers Incorporating (S)-BINAM and Related Derivatives

Polymer Type Monomers Coupling Reaction Key Properties Potential Applications Reference
Chiral Poly(binaphthyl-oxadiazole) (S)-6,6'-dibromo-2,2'-bisbutoxy-1,1'-binaphthyl, 2,5-bis(tri-n-butyltinphenyl)-1,3,4-oxadiazole Stille Coupling Strong blue fluorescence, good hole-transporting properties, thermal stability Electro-optical molecular sensors, OLEDs researchgate.net
Chiral Poly(binaphthyl-naphthylenevinylene) (R)-3,3'-diiodo-2,2'-bisbutoxy-1,1'-binaphthyl, 1,4-divinyl-2,3-bisbutoxynaphthalene Heck Coupling Strong blue fluorescence (Φ_PL_ = 0.42), high thermal stability Blue-green emitting polymer materials researchgate.net

Theoretical and Computational Investigations of S 1,1 Binaphthalene 2,2 Diamine Systems

Conformational Analysis and Atropisomerism

Atropisomerism is a type of stereoisomerism resulting from restricted rotation around a single bond, a defining feature of biaryl compounds like BINAM. nih.govprinceton.edu The two naphthalene (B1677914) rings in BINAM are not coplanar due to steric hindrance between the hydrogen atoms at the 8 and 8' positions. This restricted rotation around the C1-C1' pivot bond gives rise to stable, non-interconverting enantiomers, (R)-BINAM and (S)-BINAM. nih.gov

Computational methods are crucial for analyzing the conformational landscape of BINAM. Density functional theory (DFT) calculations, specifically using the B3LYP functional with the 6-311++G(d,p) basis set, indicate that in the ground state, the two naphthyl rings are nearly perpendicular to each other. researchgate.netresearchgate.net This perpendicular arrangement minimizes steric strain. The dihedral angle (C2−C1−C1'−C2') is a key parameter defining the molecule's conformation. Calculations have determined this angle to be approximately 91.4°. researchgate.net The stability of these atropisomers is defined by the high rotational barrier between them, which has been calculated to be as high as 35 kcal/mol for related systems, ensuring their configurational stability at room temperature. nih.gov

Detailed geometric parameters for the BINAM molecule have been optimized through DFT calculations, providing a precise model of its three-dimensional structure. researchgate.netresearchgate.net

Table 1: Selected Optimized Geometric Parameters of BINAM from DFT (B3LYP/6-311++G(d,p)) Calculations. researchgate.net
ParameterValueParameterValue
Bond Lengths (Å)Bond Angles (°)
C1−C1'1.499C2−C1−C9119.5
C1−C21.394C1−C2−C3119.9
C2−N111.398C7−C8−C9121.1
C9−C11.431C8−C9−C1122.2
Dihedral Angles (°)
C2−C1−C1'−C2'91.4
C2−C1−C1'−C9'-88.4

Electronic Structure Calculations of BINAM Complexes

Understanding the electronic structure of BINAM is fundamental to explaining its reactivity and spectroscopic properties. Quantum chemistry methods like DFT are used to calculate the distribution of electrons and the energies of molecular orbitals. mpg.de The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest as they govern the molecule's behavior in chemical reactions and its electronic transitions. researchgate.net

Calculations for BINAM show that the HOMO and LUMO are primarily localized on the binaphthyl framework. The energy gap between the HOMO and LUMO is a critical factor in determining the molecule's electronic properties and reactivity. Time-dependent DFT (TD-DFT) calculations are employed to predict the UV-visible absorption spectra, which arise from electronic transitions between these orbitals. researchgate.net According to TD-B3LYP calculations, the near-UV absorption bands of BINAM are attributed to π-π* transitions. researchgate.net

The energies of the frontier orbitals of BINAM have been calculated using the B3LYP/6-311++G(d,p) method. researchgate.net

Table 2: Frontier Orbital Energies of BINAM Calculated by B3LYP/6-311++G(d,p). researchgate.net
OrbitalEnergy (eV)
HOMO−5-7.690
HOMO−3-6.357
HOMO−1-5.540
HOMO-5.184
LUMO-1.253
LUMO+2-0.428
LUMO+4-0.301
LUMO+6-0.019

Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful technique for investigating the mechanisms of reactions involving (S)-BINAM and its derivatives, particularly in asymmetric catalysis. e3s-conferences.orgmit.edu By calculating the potential energy surface of a reaction, chemists can identify the transition state—the high-energy, fleeting structure that connects reactants and products. mit.eduariel.ac.il The structure and energy of the transition state determine the reaction rate and stereoselectivity. e3s-conferences.org

For reactions catalyzed by complexes of (S)-BINAM, DFT calculations are used to model the stereocontrolling transition states. rsc.org For instance, in palladium-catalyzed asymmetric diamination reactions, the enantioselectivity is governed by subtle non-covalent interactions such as C–H⋯π and C–H⋯O interactions within the transition state structure. rsc.org Modeling these interactions helps in the rational design of more efficient and selective catalysts by predicting how modifications to the ligand structure will affect the stereochemical outcome. rsc.org

In the context of BINAM itself, computational studies have explored potential reaction pathways, such as its conversion to 2'-amino-1,1'-binaphthalen-2-ol (NOBIN). acs.org Mechanistic investigations suggest a possible radical-Bucherer reaction pathway, where the transition state involves radical species and subsequent hydrolysis, a process that can be modeled computationally to assess its feasibility and energetics. acs.org The use of machine learning models trained on quantum computation data is an emerging approach that significantly accelerates the process of finding transition state structures. mit.edu

Prediction of Chiroptical Properties

Chiroptical spectroscopy, especially electronic circular dichroism (ECD), is a primary method for determining the absolute configuration of chiral molecules like (S)-BINAM. researchgate.net Theoretical calculations are essential for interpreting and predicting ECD spectra. nih.gov

Time-dependent density functional theory (TD-DFT) has proven to be highly effective in simulating the ECD spectra of binaphthyl derivatives. nih.govrsc.org The calculations can accurately reproduce experimental spectra, providing a reliable link between the observed chiroptical response and the molecule's three-dimensional structure. rsc.org The simulated spectrum is highly sensitive to the dihedral angle between the naphthalene moieties. researchgate.net The characteristic positive and negative peaks (a pattern known as the Cotton effect) in the ECD spectrum of (S)-BINAM and its derivatives can be directly correlated with specific electronic transitions calculated by TD-DFT. researchgate.netresearchgate.net

For example, semi-empirical methods like CNDO/S have also been used to calculate the CD spectrum of BINAM derivatives, successfully reproducing the major features of the observed spectrum, such as the strong couplet near 225 nm that is consistent with the (S) configuration. nih.gov These computational predictions provide crucial insights into the relationship between molecular structure and chiroptical properties, aiding in the structural elucidation of new chiral compounds derived from the BINAM scaffold. rsc.orgnih.gov

Emerging Research Directions and Future Outlook

Sustainable Synthesis of BINAM and its Derivatives

The development of environmentally benign and efficient methods for the synthesis of (S)-BINAM and its derivatives is a key area of ongoing research. Traditional methods often require harsh reaction conditions, limiting their sustainability. nih.gov Recent advancements, however, are paving the way for greener synthetic routes.

One promising approach involves the use of transition metal-catalyzed cross-coupling reactions. Palladium(0)-catalyzed amination reactions have been successfully employed for the synthesis of a variety of (S)-BINAM derivatives. mit.edunih.gov This method offers a versatile tool for creating C(sp²)-N bonds under relatively mild conditions. nih.gov More recently, copper-catalyzed oxidative coupling of 2-aminonaphthalenes has emerged as an efficient and cost-effective alternative for accessing BINAM derivatives. researchgate.netnih.gov This method utilizes an inexpensive copper catalyst and molecular oxygen as the terminal oxidant, demonstrating good functional group tolerance and scalability. researchgate.netnih.gov

Another innovative and sustainable strategy is the organocatalytic asymmetric arylation of indoles, enabled by azo groups, which can lead to complex chiral structures. researchgate.net Furthermore, a metal-free, catalytic C(sp²)-C(sp²) bond formation between two aromatic rings with concomitant de novo atroposelective installation of an axis of chirality has been achieved through a whiterose.ac.ukwhiterose.ac.uk-sigmatropic rearrangement of achiral N,N'-binaphthyl hydrazines in the presence of a chiral phosphoric acid catalyst. rsc.org

The kinetic resolution of racemic BINAM is another critical method for obtaining the pure enantiomer. Researchers have developed a kinetic resolution process using a chiral calcium phosphate-catalyzed acylation reaction, which provides access to enantiomerically enriched BINAM derivatives with high selectivity. rsc.org

Table 1: Comparison of Recent Synthetic Methods for BINAM Derivatives
MethodCatalyst/ReagentKey FeaturesReference(s)
Pd(0)-Catalyzed AminationPd(0) complexesVersatile for C(sp²)-N bond formation. mit.edunih.gov
Copper-Catalyzed Oxidative CouplingCu(II) with a pyridyl-based ligandUses an inexpensive metal and O₂ as the oxidant; scalable. researchgate.netnih.gov
whiterose.ac.ukwhiterose.ac.uk-Sigmatropic RearrangementChiral Phosphoric AcidMetal-free, atroposelective C-C bond formation. rsc.org
Kinetic ResolutionChiral Calcium Phosphate (B84403)Acylation-based resolution of racemic BINAM. rsc.org

Flow Chemistry Applications in BINAM-Catalyzed Reactions

Flow chemistry is increasingly recognized as a powerful tool for chemical synthesis, offering advantages such as enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. selectscience.netnih.gov While the application of flow chemistry to reactions catalyzed by (S)-BINAM and its derivatives is still an emerging area, the potential benefits are significant.

The integration of BINAM-catalyzed processes into continuous flow reactors could lead to more efficient and controlled asymmetric transformations. For instance, the synthesis of chiral amines, a common application of BINAM-derived catalysts, could be significantly improved. nih.govrsc.org Continuous flow systems allow for precise control over reaction parameters like temperature, pressure, and residence time, which can lead to higher yields and enantioselectivities compared to batch processes. nih.gov

Heterogeneous catalysis is particularly well-suited for flow chemistry, as it simplifies catalyst separation and reuse. goflow.ateurekaselect.com The development of immobilized BINAM catalysts (discussed in the next section) is therefore crucial for their successful implementation in continuous flow systems. nih.govresearchgate.net Packed-bed reactors containing the immobilized chiral catalyst would allow for the continuous production of enantiomerically enriched products with minimal contamination. selectscience.netgoflow.at

Although specific examples of BINAM-catalyzed reactions in flow are not yet widely reported, the principles demonstrated with other chiral catalysts, including biocatalysts for chiral amine synthesis, highlight the promising future of this approach. researchgate.netrsc.org The combination of the high selectivity of BINAM catalysts with the efficiency and control of flow chemistry is expected to open new avenues for the industrial production of chiral molecules.

Immobilization Strategies for Reusable BINAM Catalysts

The high cost of chiral ligands and catalysts like (S)-BINAM necessitates their efficient recovery and reuse, making immobilization a critical area of research. rsc.org Immobilizing these catalysts on solid supports not only facilitates their separation from the reaction mixture but also makes them suitable for use in continuous flow reactors. nih.govnih.gov

Several strategies for catalyst immobilization are being explored. One common approach is the covalent attachment of the catalyst to a solid support, such as silica (B1680970) gel or a polymer resin. nih.gov This method can provide robust and stable heterogeneous catalysts. For instance, BINAP, a structurally related chiral diphosphine ligand, has been successfully immobilized on silica and used in repeated asymmetric hydrogenation reactions. rsc.org Similar strategies can be envisioned for BINAM and its derivatives.

Another approach is the use of polymeric supports to create immobilized catalysts. For example, polymeric BINOL derivatives have been used to prepare immobilized aluminum-lithium-bis(binaphthoxide) (ALB) catalysts for asymmetric reactions. rsc.org These polymeric catalysts can be easily recovered and reused without a significant loss of activity.

The choice of support material is crucial and can influence the catalyst's activity and selectivity. researchgate.net Materials like inorganic solids (silica, zeolites), polymers (gels, monoliths), and even glass fibers are being investigated as potential supports for catalysts in flow reactors. nih.govresearchgate.net The development of effective immobilization techniques will be instrumental in realizing the full potential of BINAM-based catalysts in sustainable and industrial-scale asymmetric synthesis.

Development of Novel BINAM-Based Chiral Catalysts with Enhanced Selectivity and Activity

The quest for chiral catalysts with ever-increasing selectivity and activity is a constant driving force in asymmetric catalysis. Researchers are actively developing novel catalysts based on the (S)-BINAM scaffold to address a wider range of chemical transformations with improved efficiency.

A significant area of development is the synthesis of BINAM-derived chiral phosphoric acids. These catalysts have proven to be highly effective in a variety of enantioselective reactions, including the α-amination of carbonyl compounds. goflow.atresearchgate.netrsc.org By modifying the substituents on the binaphthyl core and the phosphate group, the steric and electronic properties of the catalyst can be fine-tuned to achieve optimal performance for a specific reaction.

Another successful class of BINAM-derived catalysts are prolinamides. These organocatalysts have demonstrated excellent catalytic activity in asymmetric aldol (B89426) reactions, even under solvent-free conditions. nih.gov The modular nature of their synthesis allows for the creation of a library of catalysts with varying steric and electronic properties, facilitating the optimization of reaction conditions.

Furthermore, new BINAM derivatives are being designed for specific applications. For example, BINAM derivatives incorporating fluorophore groups have been synthesized and evaluated as fluorescent enantioselective detectors for chiral amino alcohols. mit.edunih.govwhiterose.ac.uk These molecules can recognize specific enantiomers through changes in their fluorescence spectra, opening up possibilities for the development of chiral sensors. mit.edunih.gov

The exploration of novel metal complexes with BINAM-based ligands also continues to be a fruitful area of research. The unique C₂-chiral backbone of BINAM allows for the creation of well-defined metal centers that can catalyze a wide range of asymmetric transformations with high enantioselectivity. whiterose.ac.uk

Table 2: Examples of Novel BINAM-Based Catalysts and Their Applications
Catalyst TypeApplicationKey FeaturesReference(s)
BINAM-derived Phosphoric AcidsEnantioselective α-aminationHigh enantioselectivity in C-N bond formation. goflow.atresearchgate.netrsc.org
BINAM-prolinamidesAsymmetric Aldol ReactionsEffective organocatalysts, applicable under solvent-free conditions. nih.gov
Fluorescent BINAM DerivativesEnantioselective SensingRecognition of chiral amino alcohols via fluorescence changes. mit.edunih.govwhiterose.ac.uk
Metal Complexes of BINAMVarious Asymmetric TransformationsFormation of well-defined chiral metal centers. whiterose.ac.uk

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (S)-[1,1'-Binaphthalene]-2,2'-diamine (BINAM)?

  • Methodological Answer : Two primary methods are widely used:

  • Pd(0)-Catalyzed Amination : Enables the introduction of chiral or fluorophore substituents via coupling reactions. Optimized conditions include Pd₂(dba)₃ as a catalyst, BINAP as a ligand, and Cs₂CO₃ as a base in toluene at 110°C .
  • Electrochemical Synthesis : Transition-metal-free oxidative homocoupling of 2-naphthylamines achieves yields up to 98% using a constant current (5 mA/cm²) in acetonitrile with H₂ as the sole byproduct .
    • Key Parameters : Reaction time (12–24 h), solvent choice, and current density critically influence yield and purity.

Q. How is enantiomeric purity assessed for (S)-BINAM and its derivatives?

  • Methodological Answer : Chiral HPLC with columns like Chiralpak IA or IB (hexane:isopropanol mobile phase) is standard. UV detection at 254 nm resolves enantiomers, with retention times validated against racemic mixtures .
  • Supplementary Techniques : Circular dichroism (CD) spectroscopy and X-ray crystallography confirm absolute configuration .

Q. What are the primary research applications of (S)-BINAM?

  • Answer :

  • Chiral Ligands : In asymmetric catalysis (e.g., cyanosilylation of ketones) .
  • Enantioselective Sensors : Fluorophore-modified derivatives detect amino alcohols via emission spectral shifts (e.g., Δλ = 20–50 nm for specific analytes) .
  • Supramolecular Chemistry : Forms helical complexes for materials science applications, such as 7,8-diaza[5]helicenes via oxidative ring-closure with t-BuOCl .

Advanced Research Questions

Q. How do structural modifications to (S)-BINAM derivatives enhance enantioselective detection?

  • Methodological Insights :

  • Fluorophore Integration : Substituents like pyrene or dansyl groups amplify fluorescence quantum yield (Φ from 0.2 to 0.8) and analyte-specific Stokes shifts .
  • Steric Effects : Bulky groups (e.g., benzyl) at the 3,3'-positions improve stereochemical discrimination, reducing background noise in chiral recognition .
    • Case Study : A dansyl-BINAM derivative showed 90% enantiomeric excess (ee) discrimination for 1-phenylethanol .

Q. What are the comparative advantages of electrochemical vs. traditional synthetic methods?

  • Analysis :

Parameter Electrochemical Pd-Catalyzed
Yield Up to 98% 70–85%
Byproducts H₂ onlyHalide salts, organic waste
Scalability Suitable for gram-scale synthesisLimited by catalyst cost
Green Chemistry No transition metals/oxidantsRequires Pd and ligands
  • Optimization Tip : Electrochemical methods benefit from electrode material (Pt vs. graphite) and electrolyte (TBABF₄) selection .

Q. How can researchers resolve contradictions in catalytic efficiency for (S)-BINAM-based systems?

  • Strategies :

  • Control Experiments : Use (R)-BINAM or non-chiral analogs to isolate stereochemical effects .
  • Kinetic Profiling : Monitor reaction intermediates via in-situ NMR or mass spectrometry to identify rate-limiting steps .
  • Computational Modeling : DFT studies (e.g., Gaussian 09) reveal transition-state geometries and steric/electronic contributions .

Q. What methodologies validate (S)-BINAM’s role in chiral environments?

  • Advanced Techniques :

  • X-Ray Crystallography : Resolves ligand-metal coordination modes (e.g., Λ/Δ helicity in Pd complexes) .
  • Fluorescence Quenching Assays : Quantify binding constants (Kₐ ~ 10³–10⁵ M⁻¹) with chiral analytes using Stern-Volmer plots .
  • EPR Spectroscopy : Detects radical intermediates in oxidative coupling reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.